![molecular formula C19H16BrN3O2 B387068 N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]quinoline-2-carbohydrazide](/img/structure/B387068.png)
N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]quinoline-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(5-bromo-2-ethoxybenzylidene)-2-quinolinecarbohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a quinolinecarbohydrazide moiety, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-bromo-2-ethoxybenzylidene)-2-quinolinecarbohydrazide typically involves the condensation of 5-bromo-2-ethoxybenzaldehyde with 2-quinolinecarbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for N’-(5-bromo-2-ethoxybenzylidene)-2-quinolinecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
N’-(5-bromo-2-ethoxybenzylidene)-2-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of quinolinecarboxylic acid derivatives.
Reduction: Formation of the corresponding hydrazine derivatives.
Substitution: Formation of iodinated or other substituted derivatives.
科学的研究の応用
N’-(5-bromo-2-ethoxybenzylidene)-2-quinolinecarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of N’-(5-bromo-2-ethoxybenzylidene)-2-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 5-Bromo-N’-(5-bromo-2-ethoxybenzylidene)-2-methoxybenzohydrazide
- N’-(5-bromo-2-ethoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide
- N’-(2-(benzyloxy)benzylidene)-5-bromo-2-ethoxybenzohydrazide
Uniqueness
N’-(5-bromo-2-ethoxybenzylidene)-2-quinolinecarbohydrazide stands out due to its quinolinecarbohydrazide moiety, which imparts unique chemical and biological properties
特性
分子式 |
C19H16BrN3O2 |
|---|---|
分子量 |
398.3g/mol |
IUPAC名 |
N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]quinoline-2-carboxamide |
InChI |
InChI=1S/C19H16BrN3O2/c1-2-25-18-10-8-15(20)11-14(18)12-21-23-19(24)17-9-7-13-5-3-4-6-16(13)22-17/h3-12H,2H2,1H3,(H,23,24)/b21-12+ |
InChIキー |
FZVOQQROHGNISF-CIAFOILYSA-N |
異性体SMILES |
CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=NC3=CC=CC=C3C=C2 |
SMILES |
CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=NC3=CC=CC=C3C=C2 |
正規SMILES |
CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=NC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


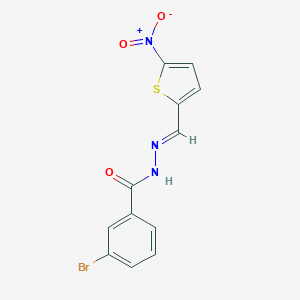
![N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B386988.png)
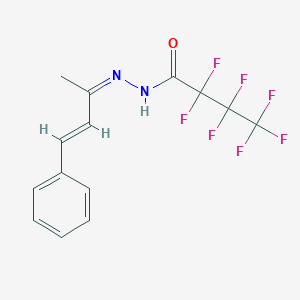
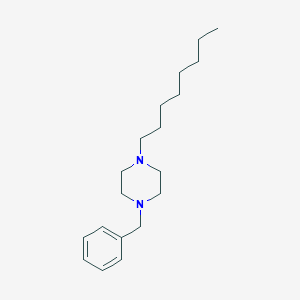
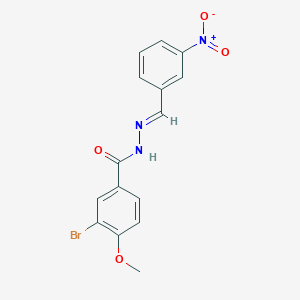
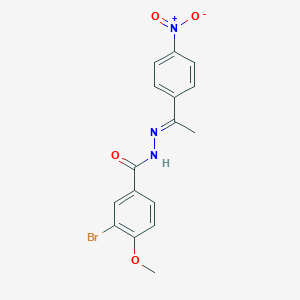
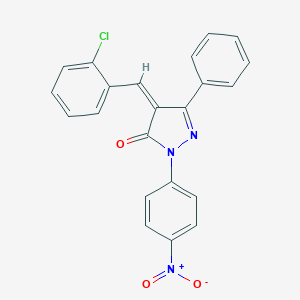
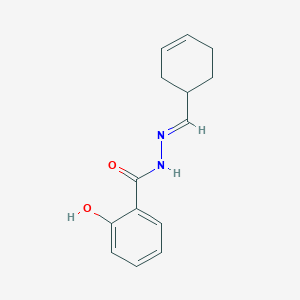
![2-bromo-N-(4-{[2-(2-methoxybenzylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B387000.png)
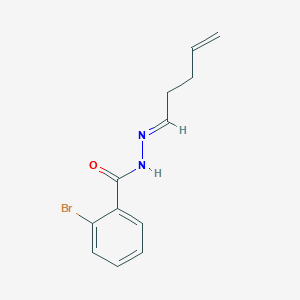
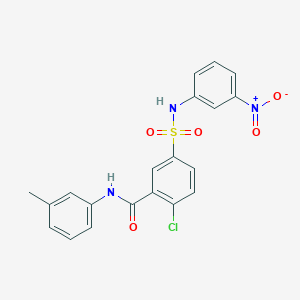
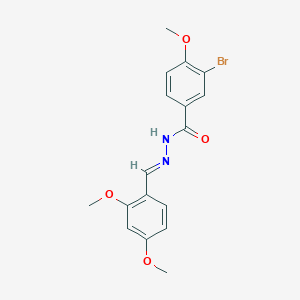
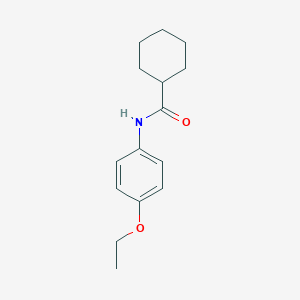
![4-bromo-3-[(4-fluorophenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide](/img/structure/B387009.png)
